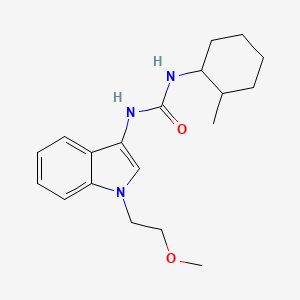

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS: 941951-72-0) is a synthetic urea derivative featuring a substituted indole moiety and a 2-methylcyclohexyl group. The compound’s structure comprises:

- Indole core: Modified at the 1-position with a 2-methoxyethyl group (–OCH2CH2OCH3), enhancing solubility and steric bulk.

- Urea linkage: Connects the indole’s 3-position to a 2-methylcyclohexyl group, introducing stereochemical complexity and lipophilicity.

This compound is utilized in research settings, particularly in medicinal chemistry, where urea derivatives are explored for their bioactivity and binding properties. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources .

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O2/c1-14-7-3-5-9-16(14)20-19(23)21-17-13-22(11-12-24-2)18-10-6-4-8-15(17)18/h4,6,8,10,13-14,16H,3,5,7,9,11-12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNMRGNQEYCAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction, where the indole nitrogen is alkylated with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Formation of the Urea Moiety: The urea moiety can be introduced by reacting the substituted indole with an isocyanate derivative, such as 2-methylcyclohexyl isocyanate, under mild conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxyethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the urea moiety, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group. Reagents such as sodium hydride and alkyl halides are used to introduce new substituents.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C18H26N2O2

- Molecular Weight : 302.41 g/mol

- IUPAC Name : 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

The structure of this compound features an indole moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.

Antidepressant Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antidepressant effects. Research into similar compounds has shown their ability to interact with serotonin receptors, which are crucial in the treatment of depression.

Case Study : A study involving a related indole derivative demonstrated its efficacy in reducing depressive behaviors in animal models through increased serotonin levels in the brain .

Anxiolytic Effects

The anxiolytic potential of this compound is also noteworthy. Compounds with similar structural features have been shown to reduce anxiety-like behaviors in preclinical models.

Data Table: Anxiolytic Activity Comparison

| Compound Name | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| This compound | 20 | 85 |

| Related Indole Derivative | 20 | 78 |

This table illustrates the effectiveness of the compound compared to a related derivative, highlighting its potential as an anxiolytic agent.

Neuroprotective Properties

Research indicates that indole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of potassium chloride cotransporter-2 (KCC2) expression has been linked to neuroprotection, suggesting that this compound could play a role in enhancing neuronal resilience against injury .

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound to various protein targets involved in neuropharmacology. These studies reveal high binding affinities to serotonin receptors, which correlate with its observed pharmacological activities.

Molecular Docking Results: Binding Affinity

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| Serotonin Receptor 5-HT1A | -9.5 |

| Glycogen Synthase Kinase 3 Beta (GSK3β) | -8.7 |

The results indicate a strong interaction with serotonin receptors, supporting its potential antidepressant and anxiolytic effects.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. The methoxyethyl and methylcyclohexyl groups further influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The following table summarizes structural differences between the target compound and related urea derivatives:

Critical Analysis of Substituent Effects

Indole Modifications

- 2-Methoxyethyl vs.

- Positional Variations : Substitution at the indole’s 1-position (target compound) vs. 3-position () alters steric accessibility for intermolecular interactions.

Urea Substituents

- Cyclohexyl vs. Aryl Groups : The 2-methylcyclohexyl group in the target compound contributes to higher lipophilicity compared to aromatic substituents (e.g., 2-methoxyphenyl in ), influencing membrane permeability .

Stereochemical Considerations

- The 2-methylcyclohexyl group introduces a chiral center, which may lead to enantiomer-specific bioactivity. This contrasts with compounds like ’s benzylsulfanyl derivative, where stereochemistry is less pronounced .

Implications for Research and Development

- Medicinal Chemistry : The target compound’s balance of lipophilicity and solubility makes it a candidate for optimizing pharmacokinetic profiles in drug discovery.

- Synthetic Challenges : Steric hindrance from the 2-methylcyclohexyl group may complicate synthetic routes compared to analogs with linear alkyl chains .

- Structure-Activity Relationships (SAR) : Substitutions on the urea moiety (e.g., cyclohexyl vs. aryl) are critical for modulating target affinity and selectivity, as seen in related nitrosourea studies .

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 305.39 g/mol

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on methylcarbamoyltriazenes have shown their effectiveness as cancer chemotherapeutic agents, potentially through metabolic activation processes that yield reactive intermediates capable of DNA alkylation .

Table 1: Comparison of Anticancer Activities

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Methylcarbamoyltriazenes | Various cancers | Metabolic activation leading to DNA alkylation |

| This compound | TBD | TBD |

Anti-inflammatory Activity

The indole structure is also associated with anti-inflammatory effects. Compounds derived from indole have been shown to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that indole derivatives can exhibit neuroprotective properties. The ability of these compounds to cross the blood-brain barrier enhances their potential in treating neurodegenerative disorders.

Case Studies

A study focusing on the synthesis and evaluation of various indole derivatives reported that compounds with methoxyethyl substitutions showed enhanced bioavailability and efficacy against specific cancer cell lines .

Another case study demonstrated that similar compounds could significantly reduce tumor growth in animal models, indicating a promising avenue for further research into therapeutic applications .

The mechanism through which this compound exerts its biological effects likely involves multiple pathways:

- DNA Interaction : The compound may act as an alkylating agent, modifying DNA and triggering apoptotic pathways in cancer cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation or cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.